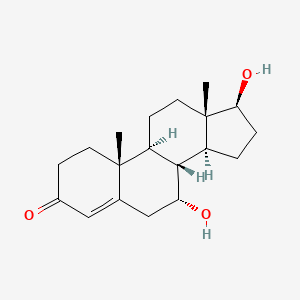

7alpha-Hydroxytestosterone

Description

Structure

3D Structure

Properties

CAS No. |

62-83-9 |

|---|---|

Molecular Formula |

C19H28O3 |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

(7R,8R,9S,10R,13S,14S,17S)-7,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h9,13-17,21-22H,3-8,10H2,1-2H3/t13-,14-,15+,16-,17-,18-,19-/m0/s1 |

InChI Key |

RNCGWYKXAJCOLD-JUKXBMAYSA-N |

SMILES |

CC12CCC3C(C1CCC2O)C(CC4=CC(=O)CCC34C)O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=CC(=O)CC[C@]34C)O |

Canonical SMILES |

CC12CCC3C(C1CCC2O)C(CC4=CC(=O)CCC34C)O |

Synonyms |

4,17 beta-dihydroxy-4-androstene-3-one 4-androstene-7alpha-17beta-diol-3-one 4-OHT 7alpha-hydroxytestosterone |

Origin of Product |

United States |

Enzymatic Pathways Governing 7alpha Hydroxytestosterone Biosynthesis

Identification and Functional Characterization of Key Hydroxylase Enzymes

Cytochrome P450 (CYP) Enzymes Driving 7α-Hydroxylation of Steroids

Multiple Cytochrome P450 enzymes have been identified as catalysts for the 7α-hydroxylation of steroids. In humans, three specific CYPs are known to perform this reaction: CYP7A1, which is specific for cholesterol; CYP7B1, which acts on oxysterols and other steroids; and CYP39A1, which targets 24(S)-hydroxycholesterol. nih.gov

Notably, CYP7B1 is recognized for its role in converting various steroids into their 7α-hydroxy derivatives. atlasgeneticsoncology.org It is also implicated in the synthesis of neurosteroids such as 7α-hydroxy dehydroepiandrosterone (B1670201) and 7α-hydroxy pregnenolone. atlasgeneticsoncology.org In rats, the enzyme analogous to human CYP7A1, designated as P-450a (P450IIA1), is considered the principal testosterone (B1683101) 7α-hydroxylase, particularly in the testis. nih.gov Another rat enzyme, Cytochrome P450 2A1 (CYP2A1), demonstrates high activity in the 7α-hydroxylation of testosterone, progesterone (B1679170), and androstenedione (B190577). drugbank.comuniprot.org The golden hamster's Cytochrome P450 2A8 (CYP2A8) is also moderately active in testosterone 7α-hydroxylation. uniprot.org

| Enzyme | Organism | Primary Function in 7α-Hydroxylation |

| CYP7A1 | Human | Cholesterol 7α-hydroxylation nih.gov |

| CYP7B1 | Human | 7α-hydroxylation of oxysterols and various steroids nih.govatlasgeneticsoncology.org |

| CYP39A1 | Human | 7α-hydroxylation of 24(S)-hydroxycholesterol nih.govuniprot.org |

| P-450a (P450IIA1) | Rat | Testosterone 7α-hydroxylation in the testis nih.gov |

| CYP2A1 | Rat | 7α-hydroxylation of testosterone, progesterone, and androstenedione drugbank.comuniprot.org |

| CYP2A8 | Golden Hamster | Moderate testosterone 7α-hydroxylation uniprot.org |

Enzyme Specificity and Cofactor Dependencies of 7α-Hydroxylases

The catalytic activity of these 7α-hydroxylases is dependent on specific cofactors. As with other cytochrome P450 enzymes, they require NADPH-cytochrome P450 reductase to transfer electrons from NADPH. uniprot.orgnih.gov This process involves the use of molecular oxygen, where one oxygen atom is incorporated into the steroid substrate, and the other is reduced to form water. uniprot.orgkegg.jpmodelseed.org Heme iron is an essential cofactor for these enzymes. atlasgeneticsoncology.org

The specificity of these enzymes varies. For instance, CYP7A1 is highly specific for cholesterol, while CYP7B1 has a broader substrate range that includes oxysterols and other steroids like dehydroepiandrosterone (DHEA) and pregnenolone. nih.govatlasgeneticsoncology.orgresearchgate.net In rats, while P-450 form 3 (testosterone 7α-hydroxylase) shows high specificity for the 7α-hydroxylation of steroids, another form, P-450 RLM2, can hydroxylate steroids at multiple positions, including the 7α position of androstenedione. portlandpress.com

Precursor Steroids and Substrate Affinity

The biosynthesis of 7α-hydroxytestosterone relies on the availability of suitable steroid precursors. The affinity of the hydroxylating enzymes for these substrates is a critical determinant of the reaction rate.

Testosterone as a Primary Endogenous Substrate for 7α-Hydroxylation

Testosterone is a principal endogenous substrate for 7α-hydroxylation. nih.govkegg.jp This metabolic conversion is a significant pathway in certain tissues. nih.gov The enzyme P-450a (P450IIA1) in rat testis, for example, has been identified as the physiologically important testosterone 7α-hydroxylase. nih.gov Studies have also shown that rat cytochrome P-450a produces 7α-hydroxytestosterone as the major metabolite of testosterone. nih.gov

Identification of Additional Steroid Substrates Undergoing 7α-Hydroxylation

Beyond testosterone, a variety of other steroids serve as substrates for 7α-hydroxylation. CYP7B1, for instance, metabolizes dehydroepiandrosterone (DHEA), pregnenolone, 25-hydroxycholesterol, and 27-hydroxycholesterol (B1664032). atlasgeneticsoncology.orgresearchgate.net In rats, both androstenedione and progesterone are also subject to 7α-hydroxylation by cytochrome P-450 enzymes. portlandpress.com Furthermore, intermediates in the bile acid synthesis pathway, such as 3β-hydroxy-5-cholestenoic acid and 3β-hydroxy-5-cholenoic acid, undergo 7α-hydroxylation. nih.gov

| Enzyme | Additional Steroid Substrates |

| CYP7B1 | Dehydroepiandrosterone (DHEA), Pregnenolone, 25-hydroxycholesterol, 27-hydroxycholesterol atlasgeneticsoncology.orgresearchgate.net |

| Rat Cytochrome P-450s | Androstenedione, Progesterone portlandpress.com |

| Hamster Liver Microsomal Enzyme | 3β-hydroxy-5-cholestenoic acid, 3β-hydroxy-5-cholenoic acid nih.gov |

Subcellular and Tissue-Specific Localization of 7α-Hydroxylation Enzyme Systems

The enzymes responsible for 7α-hydroxylation are strategically located within specific subcellular compartments and exhibit tissue-specific expression patterns, reflecting their specialized physiological roles.

These enzymes, including CYP7A1, CYP7B1, and CYP2A1, are primarily localized to the membrane of the endoplasmic reticulum. atlasgeneticsoncology.orguniprot.orggenecards.orgwikipedia.org There is some evidence suggesting a possible mitochondrial localization for CYP7B1-related activity, though this may represent a different enzyme. atlasgeneticsoncology.org

The expression of these enzymes varies significantly across different tissues. CYP7A1 expression is largely confined to the liver, where it plays a critical role in bile acid synthesis. nih.govwikipedia.org In contrast, CYP7B1 is expressed in a wide range of human tissues, including the brain, kidney, liver, prostate, and testis. atlasgeneticsoncology.org In rats, testosterone 7α-hydroxylase activity is notably found in testicular microsomes of mature rats. nih.govnih.gov Furthermore, 7α-hydroxylase activity has also been detected in reconstituted human epidermis, indicating its presence in the skin. episkin.com

| Enzyme | Subcellular Localization | Tissue Distribution |

| CYP7A1 | Endoplasmic Reticulum genecards.orgwikipedia.org | Primarily Liver nih.govwikipedia.org |

| CYP7B1 | Endoplasmic Reticulum atlasgeneticsoncology.org | Brain, Kidney, Liver, Prostate, Testis, and others atlasgeneticsoncology.org |

| Rat P-450a (P450IIA1) | Microsomes nih.gov | Testis (mature rats) nih.govnih.gov |

| Rat CYP2A1 | Endoplasmic Reticulum uniprot.org | Liver portlandpress.com |

| Human Epidermal 7α-hydroxylase | Not specified | Skin (reconstituted epidermis) episkin.com |

The biosynthesis of 7alpha-Hydroxytestosterone is a specific metabolic conversion of the parent steroid hormone, testosterone. This reaction involves the introduction of a hydroxyl group at the 7-alpha position of the steroid nucleus.

The primary enzymes responsible for this hydroxylation reaction belong to the cytochrome P450 (CYP) superfamily of monooxygenases. uniprot.org These enzymes are hemoproteins, typically located in the endoplasmic reticulum of cells, that catalyze the oxidation of a wide array of endogenous and exogenous compounds. wikipedia.org The specific reaction is as follows:

Testosterone + O₂ + NADPH + H⁺ → 7α-Hydroxytestosterone + H₂O + NADP⁺

In humans, the enzyme primarily identified as catalyzing the 7-hydroxylation of testosterone is Cytochrome P450 2A6 (CYP2A6) , which is found in liver microsomes. nih.gov In other species, different CYP isoforms are more prominent. For instance, in rats, CYP2A1 is highly active in the 7alpha-hydroxylation of testosterone, while in mice, the ortholog is CYP2A12. uniprot.orgdrugbank.comuniprot.orgdrugbank.com Although the CYP3A subfamily, particularly CYP3A4, is the most abundant P450 in the human liver and is responsible for the majority of testosterone metabolism (primarily at the 6β-position), the 7α-hydroxylation pathway is more specifically associated with CYP2A6. wikipedia.orgresearchgate.netresearchgate.netresearchgate.net Studies have also detected this compound formation in reconstituted human epidermis, indicating that this metabolic pathway is not restricted to the liver. episkin.com

Regulatory Mechanisms of 7alpha-Hydroxylase Gene Expression and Enzyme Activity

The production of this compound is tightly controlled by regulating the enzyme responsible for its synthesis. This regulation occurs at the level of gene expression (transcriptional, post-transcriptional, and translational control) and through direct modification of the enzyme's activity after it has been synthesized (post-translational modification and allosteric regulation). While specific research on the regulation of testosterone 7alpha-hydroxylase (CYP2A6) is less extensive than for other CYPs like CYP3A4 or CYP7A1 (cholesterol 7α-hydroxylase), the principles governing the CYP superfamily provide a strong framework for understanding its control.

Transcriptional, Post-Transcriptional, and Translational Control of Enzyme Levels

Transcriptional Control: The synthesis of CYP enzymes is primarily regulated at the transcriptional level, where the rate of gene transcription into messenger RNA (mRNA) is controlled. This process is governed by the interaction of nuclear receptors and transcription factors with regulatory elements in the gene's promoter region.

For the highly-studied CYP3A4, transcription is induced by a variety of xenobiotics and endogenous compounds through the activation of the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR) . wikipedia.orgnih.govjci.org These activated receptors form a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific response elements on the DNA to enhance gene expression. wikipedia.org Other nuclear receptors, such as the Vitamin D Receptor (VDR) and the Farnesoid X Receptor (FXR), also play a role in regulating CYP3A expression. jst.go.jp It is plausible that the CYP2A6 gene, responsible for 7alpha-hydroxylation, is regulated by a similar interplay of nuclear receptors in response to various signaling molecules, although the specific receptors and response elements may differ. For example, studies in rats show that the gene for CYP2A1 (the rat ortholog) is developmentally regulated, sex-dependent, and inducible by compounds like 3-methylcholanthrene. drugbank.com

| Regulator | Receptor/Factor Type | Target CYP Gene (Example) | Effect on Transcription | Reference |

|---|---|---|---|---|

| Xenobiotics (e.g., Rifampicin) | Nuclear Receptor Ligand | CYP3A4 | Induction (via PXR) | jci.org |

| Bile Acids (e.g., LCA) | Nuclear Receptor Ligand | CYP3A4 | Induction (via PXR, VDR) / Repression (via FXR) | jst.go.jp |

| Glucocorticoids (e.g., Dexamethasone) | Hormone | CYP3A4, CYP3A7 | Induction | jst.go.jp |

| 3-Methylcholanthrene | Xenobiotic | CYP2A1 (Rat) | Induction | drugbank.com |

Post-Transcriptional and Translational Control: After the gene is transcribed into mRNA, its stability and the efficiency of its translation into a protein can be regulated. This post-transcriptional regulation is a critical layer of control. One major mechanism involves microRNAs (miRNAs) , which are small non-coding RNA molecules that can bind to the mRNA of CYP enzymes. peerj.com This binding typically leads to the degradation of the mRNA or the repression of its translation, thereby reducing the amount of enzyme produced. peerj.com While specific miRNAs targeting CYP2A6 have been identified, this is a known regulatory mechanism for the broader CYP family, contributing to the fine-tuning of enzyme levels in response to cellular needs. peerj.comresearchgate.net

Post-Translational Modifications and Allosteric Regulation of 7alpha-Hydroxylase Activity

Once the hydroxylase enzyme is synthesized, its activity can be rapidly modulated through direct chemical modifications or by the binding of effector molecules.

Post-Translational Modifications (PTMs): PTMs are chemical alterations to a protein after its synthesis, which can change its activity, stability, or localization. Key PTMs for CYP enzymes include phosphorylation, ubiquitination, and glycosylation. researchgate.net

Phosphorylation: The addition of a phosphate (B84403) group, typically by a protein kinase, can switch an enzyme's activity on or off. For CYP3A4, phosphorylation by Protein Kinase C (PKC) and other kinases has been shown to mark the enzyme for ubiquitin-dependent degradation, thereby controlling its turnover. nih.govacs.org Studies have identified specific amino acid residues (Thr264, Ser420, and Ser478) on CYP3A4 that are targeted by kinases. nih.gov This mechanism allows the cell to rapidly down-regulate enzyme activity without altering gene expression.

Ubiquitination: This process involves attaching ubiquitin proteins to the enzyme, which often serves as a signal for its destruction by the proteasome. uniprot.org This is a crucial mechanism for removing damaged or no-longer-needed enzymes. Phosphorylation can act as a precursor to ubiquitination for CYP3A4. peerj.comnih.gov

| Modification | Description | General Effect on CYP Enzyme | Reference |

|---|---|---|---|

| Phosphorylation | Addition of a phosphate group by a kinase. | Can modulate enzyme activity or target it for degradation. | researchgate.netnih.gov |

| Ubiquitination | Attachment of ubiquitin protein chains. | Tags the enzyme for proteasomal degradation. | uniprot.orgpeerj.com |

| Glycosylation | Attachment of sugar moieties. | Can affect protein folding, stability, and trafficking. | researchgate.net |

| Nitration | Addition of a nitro group. | Can lead to inactivation of the enzyme. | researchgate.net |

Allosteric Regulation: Allosteric regulation involves the binding of an effector molecule to a site on the enzyme other than the active site (an allosteric site). This binding event causes a conformational change in the enzyme that alters its catalytic activity. Many CYP enzymes, including CYP3A4, exhibit complex, non-Michaelis-Menten kinetics due to allosteric effects. acs.orgresearchgate.net

Testosterone itself has been shown to act as both a substrate and an allosteric effector for CYP3A enzymes. researchgate.netnih.gov This can manifest as homotropic allostery (where multiple substrate molecules bind and influence each other's metabolism) or heterotropic allostery (where a different molecule affects the metabolism of the substrate). For example, the presence of effectors like α-naphthoflavone or even another testosterone molecule can alter how a substrate binds in the active site of CYP3A4, thereby changing the rate and type of metabolite produced. acs.orgnih.gov This suggests that the activity of testosterone 7alpha-hydroxylase could be similarly modulated by other endogenous or exogenous compounds, allowing for rapid adjustments in metabolic activity in response to changing chemical environments within the cell. mdpi.com

Metabolic Transformations and Downstream Fate of 7alpha Hydroxytestosterone

Identification of Subsequent Hydroxylation and Oxidation Pathways

The metabolic fate of 7alpha-hydroxytestosterone involves further enzymatic modifications, with oxidation being a key identified pathway. The primary oxidative transformation is the conversion of the 17-hydroxyl group into a ketone.

This reaction leads to the formation of 7alpha-hydroxyandrost-4-ene-3,17-dione (B1204583). This metabolite has been identified in various steroid hormone biosynthesis pathways. genome.jp The conversion is catalyzed by hydroxysteroid dehydrogenase (HSD) enzymes, which are responsible for the interconversion of hydroxyl and keto groups on the steroid nucleus. While this compound is a known metabolite of testosterone (B1683101), its own downstream pathways are less extensively characterized. hmdb.ca However, the existence of 7alpha-hydroxyandrost-4-ene-3,17-dione points to a definitive oxidative route. genome.jp Further hydroxylation at other positions on the this compound molecule has not been extensively documented in the available scientific literature.

Table 1: Identified Oxidation Pathway of this compound

| Substrate | Enzyme Family | Product | Metabolic Reaction |

|---|---|---|---|

| This compound | Hydroxysteroid Dehydrogenase (HSD) | 7alpha-Hydroxyandrost-4-ene-3,17-dione | Oxidation |

Characterization of Conjugation Reactions and Excretion Pathways

To increase water solubility and facilitate elimination via urine and bile, steroid hormones and their metabolites undergo Phase II conjugation reactions. The primary conjugation pathways for androgens are glucuronidation and sulfation. nih.govnih.gov

Glucuronidation is a major pathway for the clearance of androgens. This process involves the covalent attachment of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a hydroxyl group on the steroid. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). frontiersin.org

In humans, several UGT enzymes are involved in steroid metabolism, with UGT2B17 and UGT2B7 showing the most significant activity towards testosterone. researchgate.netnih.gov UGT2B17 is particularly active in testosterone glucuronidation, while UGT2B7 is the primary enzyme for the glucuronidation of its epimer, epitestosterone (B28515). researchgate.netnih.gov Although it is a general principle that hydroxylated steroid metabolites are substrates for UGT enzymes, specific studies detailing the glucuronidation of this compound and its subsequent metabolites are limited. It is plausible that the 7-alpha and/or 17-beta hydroxyl groups of this compound could serve as sites for glucuronide conjugation, but the specific UGT isozymes involved and the structure of the resulting conjugates have not been definitively characterized in published research.

Table 2: Key Human UGT Enzymes in Androgen Metabolism

| Enzyme | Primary Endogenous Substrates | Cellular Location |

|---|---|---|

| UGT2B17 | Testosterone | Microsomal |

| UGT2B7 | Epitestosterone, Androsterone | Microsomal |

| UGT2B15 | Dihydrotestosterone (B1667394) | Microsomal |

| UGT2A1 | Testosterone, Epitestosterone | Microsomal (Extrahepatic) |

Sulfation is another critical conjugation reaction for steroids, rendering them inactive and facilitating their transport and excretion. nih.gov This process is mediated by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.gov

Steroid sulfation occurs in various tissues, including the liver, adrenal glands, and kidneys. nih.gov While specific data on the sulfation of this compound is scarce, general knowledge of steroid metabolism suggests it is a likely substrate. Sulfate conjugates of both testosterone and epitestosterone have been detected in urine. nih.gov The key enzymes responsible for steroid sulfation belong to the SULT2A subfamily, with SULT2A1 being the principal enzyme for the sulfation of dehydroepiandrosterone (B1670201) (DHEA). Research into which specific SULT isoforms might act on this compound or its oxidized metabolites is an area requiring further investigation.

Table 3: Key Human SULT Enzymes in Steroid Metabolism

| Enzyme | Primary Endogenous Substrates | Cellular Location |

|---|---|---|

| SULT2A1 | DHEA, Pregnenolone | Cytosolic |

| SULT1E1 | Estrone, Estradiol (B170435) | Cytosolic |

Glucuronidation of this compound and its Metabolites

Isolation and Structural Elucidation of Novel Downstream Metabolites

The comprehensive identification of all downstream metabolites of this compound is an ongoing area of metabolic research. The search for novel metabolites is particularly relevant in fields such as endocrinology and anti-doping science, where a complete understanding of a steroid's metabolic fingerprint is essential. mdpi.comresearchgate.net

Modern analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), are powerful tools for detecting and identifying metabolites in biological fluids like urine. smolecule.com While studies have successfully identified numerous metabolites of parent androgens like testosterone and various synthetic steroids, there is a notable lack of published research focusing specifically on the isolation and structural characterization of previously unknown, or "novel," downstream metabolites originating directly from this compound. mdpi.com The identification of a long-term metabolite for the related compound 4-hydroxytestosterone (B1222710) highlights the potential for discovering similar long-lasting markers for this compound, but such specific work has yet to be reported. drugbank.com Future research employing advanced analytical and spectroscopic methods will be necessary to fully elucidate the complete metabolic cascade of this compound and identify any novel products.

Biological Roles and Intracellular Mechanisms of 7alpha Hydroxytestosterone

Interactions with Nuclear Steroid Receptors and Steroid-Binding Proteins

7alpha-Hydroxytestosterone has demonstrated a notable lack of androgenic activity. ncats.io This is supported by its minimal effect on the maintenance of acid phosphatase in the prostate of castrated rats. ncats.io In vitro studies have begun to elucidate the molecular basis for this observation, focusing on its interaction with the androgen receptor (AR).

While specific quantitative data on the binding affinity of this compound to the androgen receptor is not extensively detailed in the provided results, its classification as a non-androgenic steroid implies a weak binding affinity. For comparison, the potent androgen dihydrotestosterone (B1667394) (DHT) exhibits a high binding affinity for the AR, with reported Ki, Kd, IC50, and EC50 values in the nanomolar range. rcsb.org One study mentioned that 4-hydroxytestosterone (B1222710), a related compound, exhibited a significant relative binding affinity (RBA) of 75 to the androgen receptor. google.com

The transactivation potential of a steroid is its ability to activate the receptor and initiate gene transcription. For androgens, this process is crucial for their biological effects. The androgen receptor, upon binding to an agonist like testosterone (B1683101) or the more potent dihydrotestosterone (DHT), translocates to the nucleus and modulates the transcription of target genes. mdpi.commdpi.com Studies on various androgens have shown a correlation between their binding affinity to the AR and their in vitro bioactivity, although other factors also play a role. nih.gov Given that this compound is considered to lack androgenic properties, its ability to transactivate the androgen receptor is presumed to be minimal. ncats.io

Table 1: Comparative Binding Affinities for the Androgen Receptor

| Compound | Binding Affinity Metric | Value (nM) |

|---|---|---|

| Dihydrotestosterone (DHT) | Ki | 0.2 - 10 |

| Kd | 0.25 | |

| IC50 | 0.05 - 18.5 | |

| EC50 | 0.05 - 20 | |

| 4-Hydroxytestosterone | Relative Binding Affinity (RBA) | 75% (relative to a standard) |

Data for DHT is compiled from multiple assays. rcsb.org Data for 4-Hydroxytestosterone is from a single study. google.com

The interaction of this compound with estrogen receptors (ERs) and its potential to modulate estrogen signaling pathways are areas of ongoing research. Estrogen receptors, like androgen receptors, are nuclear hormone receptors that, upon activation by a ligand such as estradiol (B170435), regulate the transcription of target genes. mdpi.commdpi.com

Some molecules, known as Selective Estrogen Receptor Modulators (SERMs), can bind to ERs and exhibit either agonist or antagonist activity depending on the specific tissue and the presence of other co-regulatory proteins. nih.gov This dual functionality highlights the complexity of steroid hormone signaling.

While direct binding studies of this compound to estrogen receptors are not detailed in the provided search results, the broader context of steroid metabolism suggests potential for cross-reactivity and modulation. For instance, the metabolism of estradiol itself produces various hydroxylated metabolites, such as 16alpha-hydroxyestrone (B23248) and 2-hydroxyestrone, which can differentially affect the growth of estrogen receptor-positive breast cancer cells. nih.gov This indicates that hydroxylation can significantly alter the biological activity of a steroid hormone with respect to its interaction with nuclear receptors.

Further investigation is required to determine if this compound binds to estrogen receptors and, if so, whether it acts as an agonist, antagonist, or a selective modulator of estrogen receptor signaling in different cellular contexts.

Sex hormone-binding globulin (SHBG) is a key protein synthesized primarily in the liver that binds to sex steroids, including testosterone and estradiol, in the bloodstream. medlineplus.govgloshospitals.nhs.ukmytests.co.nz This binding renders the hormones inactive, and only the "free" or unbound hormone is available to enter tissues and exert its biological effects. medlineplus.gov SHBG levels can therefore significantly influence the bioavailability of active sex hormones. gloshospitals.nhs.uk

The binding affinity of various steroids to SHBG varies. While specific studies detailing the binding of this compound to SHBG are not extensively covered in the provided search results, the general principles of steroid transport by plasma proteins would apply. The structural modifications of the testosterone molecule, such as the addition of a hydroxyl group at the 7alpha position, can be expected to alter its binding characteristics to SHBG.

Further research is needed to quantify the binding affinity of this compound for SHBG and to understand how this interaction might influence its metabolic clearance and potential biological activities.

Modulation of Estrogen Receptor Signaling and Binding (In Vitro Studies)

Intracrine and Paracrine Signaling Properties in Research Models

Intracrine and paracrine signaling are forms of cell-to-cell communication that occur over short distances. wikipedia.org In intracrine signaling, a hormone acts within the cell in which it is synthesized. wikipedia.orgbham.ac.uk Paracrine signaling involves a cell producing a signal that induces changes in nearby cells. wikipedia.orgwikidoc.orglumenlearning.com

While direct evidence for the intracrine and paracrine signaling of 7α-OHT is still emerging, its role as a locally produced metabolite of testosterone with specific biological activities suggests its potential involvement in these signaling pathways. For instance, the production of 7α-OHT within Leydig cells and its subsequent effects on enzymes within the same cells, such as 11β-HSD1, can be considered an example of intracrine action. nih.gov Similarly, if 7α-OHT were to diffuse out of the Leydig cells to affect adjacent Sertoli cells or other testicular cell types, it would be acting in a paracrine manner.

Gene expression profiling is a powerful tool used to examine the changes in the expression of thousands of genes simultaneously. bioxpedia.comfrontiersin.org This technique can provide insights into the signaling pathways activated by a particular compound. While specific gene expression profiling studies focused solely on 7α-OHT are limited, research on related androgens and in vitro systems provides a framework for understanding its potential mechanisms.

In studies of rat Leydig cells, 7α-OHT has been shown to influence the direction of 11β-HSD1 activity, which in turn can affect intracellular steroid levels and potentially influence gene expression. nih.gov The stimulation of 11β-HSD1 reductase activity by 7α-OHT suggests a potential impact on glucocorticoid-responsive genes within these cells. nih.gov Further research utilizing techniques like RNA-sequencing in cell culture models treated with 7α-OHT would be necessary to delineate its specific effects on gene expression profiles and identify the signaling pathways it modulates.

Animal models are crucial for investigating the in vivo physiological effects of hormones and their metabolites. cabidigitallibrary.org Studies in rats have provided valuable information on the production and effects of 7α-OHT in the testis. nih.gov These studies have shown that testicular 7α-hydroxylase activity, and thus the production of 7α-OHT, is developmentally regulated, with maximal activity observed in mature rats. nih.gov

The inhibitory effects of 7α-OHT on 5α-reductase and 3α-HSD in the mature rat testis suggest that this metabolite plays a role in modulating androgen action within this organ. nih.gov By inhibiting the formation of DHT and its metabolites, 7α-OHT may act as a local regulator of androgen signaling. nih.gov

Furthermore, the influence of 7α-OHT on 11β-HSD1 activity in rat Leydig cells points to a potential role in regulating the local glucocorticoid environment within the testis. nih.gov This could have implications for testicular function, as glucocorticoids are known to affect steroidogenesis and spermatogenesis.

Gene Expression Profiling and Signaling Pathway Activation in Cell Culture Models

Neuroendocrine and Central Nervous System Involvement (Fundamental Research)

Neurosteroids are steroids that are synthesized de novo in the brain and nervous system. ebi.ac.uk They play important roles in regulating neuronal function and behavior. ebi.ac.uk

While testosterone is a known neurosteroid, the specific role of its 7α-hydroxylated metabolite in the brain is an area of active investigation. Research in submammalian species has identified 7α-hydroxypregnenolone, a related neurosteroid, which is produced in the brain and stimulates locomotor activity. ebi.ac.uk This suggests that 7α-hydroxylation may be a significant pathway in neurosteroidogenesis.

The enzymes responsible for steroid biosynthesis, including cytochrome P450 enzymes and hydroxysteroid dehydrogenases, are expressed in the brain. nih.gov The presence of these enzymes raises the possibility that 7α-OHT could be synthesized directly in the central nervous system from testosterone. Further research is needed to confirm the presence and activity of a specific 7α-hydroxylase for testosterone in the brain and to elucidate the potential neurosteroidogenic pathway leading to 7α-OHT formation.

Neurotransmitters are chemical messengers that transmit signals between neurons, and neural plasticity refers to the brain's ability to reorganize its structure and function in response to experience. nc3rs.org.ukmdpi.comcreative-biolabs.com Androgens are known to influence both neurotransmitter systems and neural plasticity.

While direct studies on the effects of 7α-OHT on neurotransmitter systems are scarce, the actions of its precursor, testosterone, provide some clues. Testosterone can modulate various neurotransmitter systems, including the dopaminergic, serotonergic, and glutamatergic systems. mdpi.commdpi.com

The potential for 7α-OHT to influence neural plasticity is suggested by the actions of other neurosteroids. For example, the neurosteroid 7α-hydroxypregnenolone has been shown to stimulate locomotor activity through the dopaminergic system in newts. ebi.ac.uk Given the structural similarity, it is plausible that 7α-OHT could also exert effects on neuronal function and plasticity. In vitro studies using neuronal cell cultures and animal models would be valuable for investigating the specific effects of 7α-OHT on neurotransmitter release, receptor expression, and synaptic plasticity. nc3rs.org.uk

Exploration of this compound in Neurosteroidogenesis Pathways

Immunomodulatory Aspects and Cellular Immune Responses (In Vitro and Animal Studies)

Research into the biological activities of this compound has revealed its potential role in modulating the immune system. Studies, primarily conducted in animal models, suggest that this testosterone metabolite can influence various components of the cellular immune response, including the production of key signaling molecules and the function of immune cells.

Research Findings from Animal Models

An animal study investigating the effects of various metabolites in mice with cyclophosphamide-induced immunosuppression identified a significant association between this compound and several immune biomarkers. mdpi.com In this model, the presence of this compound was negatively correlated with the levels of several immunoglobulins and cytokines. mdpi.com This suggests that this compound may play a role in downregulating certain immune responses.

The key findings from this research are summarized in the table below, illustrating the inverse relationship observed between this compound and specific immune markers.

| Immune Marker | Correlation with this compound |

| Immunoglobulin M (IgM) | Negative |

| Immunoglobulin G (IgG) | Negative |

| Immunoglobulin A (IgA) | Negative |

| Interleukin-2 (IL-2) | Negative |

| Interleukin-6 (IL-6) | Negative |

| Tumor Necrosis Factor-alpha (TNF-α) | Negative |

| Interferon-gamma (IFN-γ) | Negative |

| Data derived from a study on cyclophosphamide-induced immunosuppressed mice. mdpi.com |

These findings indicate that in a state of immunosuppression, the presence of this compound is linked to lower levels of critical proteins involved in the humoral immune response (IgM, IgG, IgA) and pro-inflammatory and regulatory cytokines (IL-2, IL-6, TNF-α, IFN-γ). mdpi.com

Intracellular Mechanisms

The precise intracellular mechanisms through which this compound exerts its immunomodulatory effects are still under investigation. However, research points towards its interaction with key enzymes involved in steroid metabolism, which can in turn affect immune function.

One area of focus has been its effect on the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov This enzyme is crucial for converting inactive cortisone (B1669442) to active cortisol (or corticosterone (B1669441) in rodents), a glucocorticoid with potent immunosuppressive properties. In vitro studies using rat Leydig cells have shown that this compound can competitively suppress the activity of 11β-HSD1. nih.gov By regulating the activity of this enzyme, this compound can influence local glucocorticoid levels, thereby indirectly modulating immune responses within specific tissues.

Furthermore, this compound has been identified as an inhibitor of other enzymes in steroidogenic pathways, such as 5α-reductase and 3α-hydroxysteroid dehydrogenase. ncats.ionih.gov Inhibition of these enzymes alters the balance of androgen metabolites, which could have downstream effects on immune cells, as many lymphocytes and myeloid cells possess androgen receptors. In vitro systems, such as co-cultures of tonsil-derived T and B lymphocytes, have been utilized to monitor the immunomodulating properties of various steroids, providing a platform to further dissect these mechanisms. researchgate.net

Advanced Analytical Methodologies for 7alpha Hydroxytestosterone Research

Chromatographic Separation Techniques for Quantitative Analysis

Chromatographic methods are fundamental to the analysis of 7alpha-hydroxytestosterone, enabling its separation from a complex mixture of other steroids and endogenous compounds. This separation is a critical prerequisite for accurate quantification.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) has historically been a cornerstone of steroid analysis. For the analysis of this compound, this technique typically involves a derivatization step to increase the volatility and thermal stability of the molecule, making it amenable to gas-phase analysis. The gas chromatograph then separates the derivatized steroid from other compounds based on their differing boiling points and interactions with the stationary phase of the GC column.

Following separation, the eluting compounds enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can confirm the identity of this compound. nih.gov In a study on the metabolism of testosterone (B1683101) in mice, GC-MS was used to identify various hydroxylated metabolites, including this compound, based on their mass spectra and retention times. nih.gov

Table 1: GC-MS Parameters for Steroid Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Temperature Program | Ramped from a low to high temperature to elute a range of steroids. |

| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Ionization Mode | Electron Ionization (EI) |

Liquid Chromatography (LC) Coupled with Tandem Mass Spectrometry (MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the quantitative analysis of steroids like this compound in recent years. sciex.com This preference is due to its high sensitivity, specificity, and the frequent ability to analyze steroids without the need for derivatization. nih.gov In this technique, the sample is dissolved in a liquid and passed through a chromatographic column. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase.

The eluent from the LC system is then introduced into a tandem mass spectrometer. The first mass spectrometer (MS1) selects the precursor ion of this compound. This ion is then fragmented, and the resulting product ions are analyzed by the second mass spectrometer (MS2). This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and is crucial for accurate quantification in complex biological samples like plasma. sciex.com A recently developed LC-MS/MS method allows for the simultaneous quantification of 32 steroid hormones, including various hydroxylated and keto- forms of androgens, in human plasma. nih.gov

Table 2: Representative LC-MS/MS Parameters for Steroid Quantification

| Parameter | Typical Setting |

|---|---|

| LC Column | C18 or Phenyl-Hexyl |

| Mobile Phase | Gradient of water and methanol (B129727) or acetonitrile (B52724) with formic acid or ammonium (B1175870) fluoride. nih.govthermofisher.com |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole-Time-of-Flight (QTOF) |

High-Resolution Mass Spectrometry for Metabolite Identification and Quantification

High-resolution mass spectrometry (HRMS) offers significant advantages for both the precise quantification of known metabolites and the identification of novel, previously uncharacterized metabolic products. thermofisher.com

Quantitative Analysis using Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is considered the gold standard for quantitative analysis due to its high accuracy and precision. nih.gov This method involves adding a known amount of a stable isotope-labeled version of this compound (the internal standard) to the sample at the beginning of the analytical process. semanticscholar.orgptb.de Because the labeled internal standard has nearly identical chemical and physical properties to the endogenous analyte, it experiences the same losses during sample preparation and ionization suppression in the mass spectrometer. semanticscholar.org

By measuring the ratio of the signal from the endogenous analyte to the signal from the isotope-labeled internal standard, highly accurate quantification can be achieved. semanticscholar.org This approach effectively corrects for variations in sample extraction and instrument response, leading to robust and reliable results. nih.govptb.de

Structural Elucidation of Novel Metabolites via High-Resolution MS

The high mass accuracy and resolution of HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, are invaluable for identifying unknown metabolites. thermofisher.com When researchers are investigating the metabolic fate of this compound, HRMS can provide the exact mass of potential metabolites with a high degree of confidence. This information allows for the determination of the elemental composition of the molecule.

Furthermore, by performing fragmentation experiments (MS/MS or MS^n), a fragmentation pattern is generated that provides structural information about the metabolite. thermofisher.com This data, combined with knowledge of steroid metabolism pathways, enables the structural elucidation of novel metabolites. This capability is crucial for building a comprehensive understanding of the biotransformation of this compound.

Development and Validation of Immunoassay Systems for Research Purposes

While mass spectrometry-based methods offer the highest specificity and accuracy, immunoassays can be a valuable tool for high-throughput screening in research settings. iaea.orgpjoes.com These assays rely on the highly specific binding of an antibody to its target antigen, in this case, this compound. d-nb.info

The development of a research-grade immunoassay for this compound involves several key steps. First, a hapten (a small molecule that can elicit an immune response only when attached to a large carrier such as a protein) is designed based on the structure of this compound. This hapten-carrier conjugate is then used to immunize an animal to produce polyclonal or monoclonal antibodies. d-nb.info

Once specific antibodies are generated, an assay format is developed. Common formats include radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA). d-nb.info The assay must then be rigorously validated to ensure its specificity, sensitivity, precision, and accuracy. A critical aspect of validation is assessing the cross-reactivity of the antibody with other structurally related steroids to ensure that the assay is specifically measuring this compound. While immunoassays can be powerful tools, their results should ideally be confirmed by a reference method like LC-MS/MS, especially in complex biological matrices. semanticscholar.org

Enzyme-Linked Immunosorbent Assays (ELISA) for Research Samples

Enzyme-Linked Immunosorbent Assays (ELISAs) are a common tool for the detection and quantification of a wide range of molecules, including steroids like testosterone and its metabolites. sigmaaldrich.comelisakits.co.uk These assays are based on the principle of antibody-antigen interaction, where an enzyme-conjugated antibody is used to detect the target molecule. sigmaaldrich.com The success of an ELISA is highly dependent on the affinity and specificity of the antibodies used. sigmaaldrich.com

For steroid analysis, the development of heterologous assays, where the hapten used for immunization is different from the hapten linked to the enzyme, can significantly improve assay sensitivity and specificity. nih.govresearchgate.net For instance, an ELISA developed for testosterone utilized a heterologous system that resulted in a detection limit of 10 pg. nih.gov This high sensitivity is crucial for measuring the low concentrations of this compound often found in biological samples. While specific commercial ELISA kits for this compound are not widely documented, the principles of ELISA design and the use of specific antibodies make it a viable research tool. A simple and rapid ELISA has been described and validated for testosterone, estradiol (B170435), and other steroids, demonstrating its applicability for measuring hormone levels. researchgate.net

Table 1: Key Features of ELISA for Steroid Analysis

| Feature | Description | Source |

|---|---|---|

| Principle | Based on antibody-antigen interaction using an enzyme-linked conjugate for detection. | sigmaaldrich.com |

| Assay Type | Commonly performed in multi-well microtiter plates. sigmaaldrich.com | sigmaaldrich.com |

| Heterologous Systems | Using different haptens for immunization and enzyme conjugation enhances sensitivity and specificity. | nih.govresearchgate.net |

| Sensitivity | Can achieve detection limits in the picogram range (e.g., 10 pg for testosterone). nih.gov | nih.gov |

| Application | Suitable for quantifying peptides, proteins, and antibodies in various research applications. sigmaaldrich.com | sigmaaldrich.com |

Radioimmunoassays (RIA) for Specific Research Applications

Radioimmunoassay (RIA) is a highly sensitive and specific in-vitro technique used for measuring the concentrations of substances such as hormones. medicallabnotes.combanglajol.info This method relies on the competition between a radiolabeled antigen and an unlabeled antigen (from the sample) for a limited number of specific antibody binding sites. medicallabnotes.com The amount of radioactivity measured is inversely proportional to the concentration of the unlabeled antigen in the sample.

RIA was a revolutionary technique in endocrinology and has been instrumental in the measurement of trace levels of bio-organic molecules. banglajol.infoiaea.org The high sensitivity of RIA allows for the detection of substances at very low concentrations, often in the picogram range. berkeley.edu While newer methods have been developed, RIA remains a valuable tool in specific research applications due to its robustness and high specificity, which is conferred by the unique antibody-antigen interaction. banglajol.infoiaea.org The reliability of RIA for quantifying hormones like testosterone has been well-established, demonstrating high precision, sensitivity, and accuracy. banglajol.info

Table 2: Comparison of ELISA and RIA

| Feature | ELISA | RIA | Source |

|---|---|---|---|

| Label | Enzyme | Radioisotope (e.g., Iodine-125) | elisakits.co.uk |

| Detection | Colorimetric or chemiluminescent signal | Gamma radiation | medicallabnotes.comthermofisher.com |

| Sensitivity | High, can reach picogram levels. nih.gov | Very high, can detect concentrations <0.001 micrograms/ml. berkeley.edu | nih.govberkeley.edu |

| Safety | Generally safer, no radioactive materials. | Requires specialized handling and disposal of radioactive waste. elisakits.co.uk | elisakits.co.uk |

| Cost | Generally lower cost. | Can be more expensive due to radioactive materials and disposal. |

Sophisticated Sample Preparation Strategies for Complex Biological Matrices

The analysis of this compound in biological matrices such as plasma, urine, or tissue homogenates presents significant analytical challenges due to the complexity of these samples. researchgate.net Effective sample preparation is a critical step to remove interfering substances and concentrate the analyte of interest, thereby improving the accuracy and sensitivity of the subsequent analysis. researchgate.netpjoes.com

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Protocols

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that separates compounds from a mixture based on their physical and chemical properties. pjoes.comalwsci.com In SPE, the sample is passed through a cartridge containing a solid adsorbent (the stationary phase). pjoes.comalwsci.com Interfering compounds can be washed away, and the analyte of interest can then be eluted with a suitable solvent. pjoes.com SPE offers several advantages, including high recovery, good reproducibility, and the ability to handle small sample volumes. fishersci.com The choice of the sorbent is crucial and depends on the properties of the analyte and the matrix. For steroid analysis, C18 cartridges are commonly used. mdpi.com

Liquid-Liquid Extraction (LLE) is a separation technique based on the differential solubility of a compound in two immiscible liquids, typically an aqueous phase and an organic solvent. zinsser-analytic.comsyrris.comveeprho.com The analyte partitions into the solvent in which it is more soluble, allowing for its separation from matrix components. veeprho.com The efficiency of LLE can be optimized by adjusting the pH of the aqueous phase to suppress the ionization of the analyte, thereby increasing its partitioning into the organic solvent. chromatographyonline.comelementlabsolutions.com Back-extraction can further enhance selectivity by transferring the analyte to a fresh aqueous phase under different pH conditions. chromatographyonline.comelementlabsolutions.com

Table 3: Comparison of SPE and LLE for Sample Preparation

| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Source |

|---|---|---|---|

| Principle | Partitioning between a solid stationary phase and a liquid mobile phase. pjoes.com | Partitioning between two immiscible liquid phases. zinsser-analytic.comveeprho.com | pjoes.comzinsser-analytic.comveeprho.com |

| Selectivity | High, determined by the choice of sorbent. alwsci.com | Can be improved by pH adjustment and back-extraction. chromatographyonline.comelementlabsolutions.com | alwsci.comchromatographyonline.comelementlabsolutions.com |

| Automation | Easily automated, especially in 96-well plate format. fishersci.com | More difficult to automate. veeprho.com | fishersci.comveeprho.com |

| Solvent Consumption | Generally lower. | Can be high. | |

| Common Sorbents/Solvents | C18, silica (B1680970) gel. mdpi.com | Diethyl ether, methyl tert-butyl ether, ethyl acetate. mdpi.comthermofisher.com | mdpi.comthermofisher.com |

Derivatization Techniques for Enhanced Chromatographic Resolution and Detection

Derivatization is a chemical modification of an analyte to improve its analytical properties, particularly for gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) analysis. research-solution.com For steroids like this compound, derivatization can increase volatility, improve thermal stability, and enhance ionization efficiency, leading to better chromatographic separation and lower detection limits. research-solution.comresearchgate.net

For GC-MS analysis , silylation is a common derivatization technique for steroids containing hydroxyl groups. mdpi.comresearchgate.net Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. mdpi.com This process increases the volatility and thermal stability of the steroid, making it more amenable to GC analysis. research-solution.com

For LC-MS analysis , derivatization is employed to enhance the ionization efficiency of neutral steroids, which often exhibit poor sensitivity in electrospray ionization (ESI). chromsoc.jpnih.gov Derivatization reagents that introduce a permanently charged or easily ionizable group into the steroid molecule can significantly improve detection. researchgate.net For example, Girard's reagents can be used to derivatize ketosteroids, introducing a quaternary ammonium group that enhances ESI-MS sensitivity. researchgate.net

Table 4: Common Derivatization Reagents for Steroid Analysis

| Analytical Technique | Derivatization Reagent | Target Functional Group | Purpose | Source |

|---|---|---|---|---|

| GC-MS | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl | Increase volatility and thermal stability. | mdpi.com |

| GC-MS | Heptafluorobutyric anhydride (B1165640) (HFBA) | Hydroxyl, Amine | Introduce fluorinated groups for electron capture detection. | research-solution.com |

| LC-MS | Girard's Reagent T | Ketone | Introduce a permanently charged moiety for enhanced ESI sensitivity. | researchgate.net |

| LC-MS | 2-Hydrazino-1-methylpyridine (HMP) | Ketone | Enhance ionization efficiency and sensitivity. researchgate.net | researchgate.net |

| LC-MS | Methoxyamine hydrochloride | Ketone | Form methyloxime derivatives. thermofisher.com | thermofisher.com |

Application of Stable Isotope Tracer Methodologies for Metabolic Flux Studies

Stable isotope tracers offer a powerful and safe method for investigating metabolic pathways in vivo. maastrichtuniversity.nlnih.gov This technique involves administering a substrate labeled with a stable isotope (e.g., ¹³C or ²H) and then measuring the incorporation of the isotope into downstream metabolites. nih.gov By tracing the fate of the labeled substrate, researchers can gain detailed insights into the dynamics of metabolic fluxes and the relative contributions of different pathways. nih.govphysoc.org

In the context of this compound research, stable isotope tracing can be used to study its formation from testosterone and its subsequent metabolism. For example, by administering ¹³C-labeled testosterone, the rate of its conversion to this compound can be quantified by measuring the abundance of the ¹³C-labeled metabolite using mass spectrometry. nih.gov This approach provides dynamic information that cannot be obtained from static concentration measurements alone. physoc.org These studies are crucial for understanding how factors such as disease, genetics, or pharmacological interventions affect steroid metabolism. nih.govprosciento.com

Rigorous Method Validation, Quality Control, and Inter-Laboratory Comparability in Research Settings

The reliability and reproducibility of research findings heavily depend on the rigorous validation of the analytical methods used. semanticscholar.org Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netsemanticscholar.org

Quality control (QC) measures are essential for ensuring the ongoing performance of a validated method. wa.gov This typically involves the routine analysis of QC samples with known concentrations of the analyte to monitor the accuracy and precision of the assay over time. medicallabnotes.com

Inter-laboratory comparability is crucial for ensuring that results from different research laboratories can be compared with confidence. ncsli.orgcompalab.orgeuropa.eu Participation in proficiency testing or inter-laboratory comparison programs, where the same samples are analyzed by multiple laboratories, allows for an external assessment of a laboratory's performance and helps to identify and address potential systematic biases. ncsli.orgcompalab.orgresearchgate.netqcc.gov.ae

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Androstenedione (B190577) |

| Androsterone |

| Corticosterone (B1669441) |

| Cortisol |

| Cortisone (B1669442) |

| Dehydroepiandrosterone (B1670201) (DHEA) |

| Dihydrotestosterone (B1667394) (DHT) |

| Estradiol |

| Estrone |

| Etiocholanolone |

| Progesterone (B1679170) |

| Testosterone |

| 1-Dehydrotestosterone |

| 5-alpha-dihydrotestosterone |

| 5-beta-Dihydrotestosterone |

| 6-beta-hydroxytestosterone |

| 7-keto-dehydroepiandrosterone |

| 11-beta-hydroxytestosterone |

| 11-keto-testosterone |

| 11-dehydrocorticosterone |

| 16-alpha-hydroxytestosterone |

| 17-alpha-hydroxypregnenolone |

| 17-alpha-hydroxyprogesterone |

| 17,20-beta-dihydroxy-4-pregenen-3-one |

Endogenous and Exogenous Regulation of 7alpha Hydroxytestosterone Levels and Activity

Hormonal Regulation of 7alpha-Hydroxylation Pathways

The production of 7alpha-hydroxytestosterone is influenced by hormones from the pituitary and adrenal glands, which modulate the activity of the 7alpha-hydroxylase enzymes.

Pituitary Gland Hormones (e.g., Luteinizing Hormone, Follicle-Stimulating Hormone)

Luteinizing hormone (LH), a key reproductive hormone secreted by the pituitary gland, plays a significant role in regulating testicular 7alpha-hydroxylase activity. Studies in immature rats have demonstrated that the administration of human chorionic gonadotropin (hCG), which mimics the action of LH, leads to a notable stimulation of this enzyme's activity. nih.gov Interestingly, while purified LH preparations alone showed limited effect, highly purified forms of ovine, rat, and human LH were able to stimulate testicular 7alpha-hydroxylase activity. nih.gov Furthermore, hybrid preparations of LH and hCG subunits also proved effective in stimulating this enzymatic activity. nih.gov This suggests that LH is a critical factor in the pubertal rise of testicular C19-steroid 7alpha-hydroxylase activity observed in rats. nih.gov Conversely, the administration of testosterone (B1683101) or estradiol (B170435) has been shown to suppress this enzyme's activity. nih.gov

The broader context of steroidogenesis, the pathway that produces testosterone, is also under the control of pituitary hormones. The initial and rate-limiting step, the conversion of cholesterol to pregnenolone, is subject to hormonal control by LH in the gonads. gfmer.ch This upstream regulation of testosterone synthesis indirectly influences the available substrate for 7alpha-hydroxylation.

Adrenal Gland Hormones (e.g., Adrenocorticotropic Hormone) and Steroid Precursors

The adrenal gland, under the influence of Adrenocorticotropic Hormone (ACTH) from the pituitary, is a major source of steroid precursors, such as dehydroepiandrosterone (B1670201) (DHEA). endocrine-abstracts.orgfrontiersin.org ACTH stimulates the adrenal cortex to produce and release cortisol and androgens. wikipedia.orgnih.gov This process involves both acute and chronic responses, including the mobilization of cholesterol and the increased transcription of genes for steroidogenic enzymes. frontiersin.orgwikipedia.org

DHEA, the most abundant circulating steroid in humans, can be metabolized in peripheral tissues via two main pathways. One leads to the formation of potent androgens, while the other involves 7alpha-hydroxylation by the enzyme CYP7B1 to produce 7alpha-hydroxy-DHEA. endocrine-abstracts.org This indicates that the adrenal output of DHEA, regulated by ACTH, provides a significant substrate pool for 7alpha-hydroxylation in various tissues, including the prostate. endocrine-abstracts.org The enzyme CYP7B1 is also expressed in the adrenal glands and plays a role in steroid hormone synthesis. nih.gov

Genetic Determinants Influencing 7alpha-Hydroxylase Enzyme Expression and Function

Genetic variations within the gene encoding the primary 7alpha-hydroxylase enzyme, CYP7B1, can significantly impact its expression and function, thereby influencing the levels of this compound.

Investigation of Single Nucleotide Polymorphisms (SNPs) and their Impact on Enzyme Activity

The gene encoding oxysterol 7-alpha-hydroxylase, CYP7B1, is a member of the cytochrome P450 gene family. medlineplus.govmedlineplus.gov Mutations in this gene have been linked to several health conditions, highlighting the enzyme's importance. At least 37 mutations in the CYP7B1 gene have been identified as a cause of spastic paraplegia type 5A, a condition characterized by muscle stiffness and weakness in the lower limbs. medlineplus.govmedlineplus.gov These mutations often involve changes to single amino acids in the enzyme, which can reduce its activity, or result in a complete loss of the functional enzyme. medlineplus.govmedlineplus.gov

Research has identified single nucleotide polymorphisms (SNPs) in the CYP7B1 gene that are associated with differences in enzyme activity and have varying allele frequencies among different ethnic populations. nih.govgenecards.org For instance, a C-G change in the promoter region of the gene has been detected and linked to altered promoter activity. researchgate.net Such genetic variations may play a role in the predisposition to conditions like prostate cancer, where sex hormone metabolism is crucial. nih.govgenecards.org The regulation of CYP7B1 by androgens and estrogens in prostate cancer cells further underscores its importance in hormonal signaling. atlasgeneticsoncology.org

| Gene | Polymorphism/Mutation | Consequence | Associated Condition/Observation | Reference |

| CYP7B1 | Various mutations (at least 37) | Reduced or complete loss of enzyme activity | Spastic paraplegia type 5A | medlineplus.govmedlineplus.gov |

| CYP7B1 | c. 971G>A | Complicated primary hereditary spastic paraplegia phenotype with cerebellar signs | Hereditary spastic paraplegia | atlasgeneticsoncology.org |

| CYP7B1 | C-G change in promoter at -104 bp | Altered promoter activity | Differences in allele frequency between Asian and Caucasian populations; potential link to prostate cancer risk | researchgate.net |

| CYP7B1 | S363F, G57R, R417H, F216S, R388X | Predicted to affect protein phosphorylation or lead to non-functional protein | Hereditary spastic paraplegia type 5 | atlasgeneticsoncology.org |

Environmental and Nutritional Modulators Affecting 7alpha-Hydroxylation (In Vitro and Animal Models)

In addition to endogenous regulation, external factors such as dietary components can modulate the pathways of steroid metabolism, including 7alpha-hydroxylation.

Dietary Components and Their Influence on Steroid Metabolic Pathways

Dietary factors have been shown to influence steroid hormone metabolism, although the effects on circulating hormone levels in humans can be subtle and are often balanced by the body's feedback mechanisms. cambridge.org However, in vitro and animal studies provide evidence for the modulatory effects of specific dietary components on the enzymes involved in steroid metabolism.

For instance, studies have shown that components of dietary fiber can bind to steroid hormones in vitro. Lignin, a component of fiber, has demonstrated a high capacity for binding unconjugated steroid hormones, including testosterone. nih.gov This suggests that dietary fiber could influence the enterohepatic circulation and excretion of steroids. cas.cz

Furthermore, certain dietary constituents can directly affect the activity of enzymes involved in steroid metabolism. For example, in an experimental rat model, ketones were found to induce testosterone 2β- and 6β-hydroxylase activities in the liver. cas.cz While this study did not specifically investigate 7alpha-hydroxylase, it demonstrates the principle that dietary patterns, such as a ketogenic diet, can alter steroid metabolic pathways. cas.czaging-us.com

Animal studies have provided further insights. For example, feeding rats a diet high in cholesterol has been shown to stimulate cholesterol 7alpha-hydroxylase activity, a related enzyme in bile acid synthesis. nih.govnih.gov Conversely, in African green monkeys, a high-cholesterol diet led to a decrease in the mRNA abundance and activity of hepatic cholesterol 7alpha-hydroxylase. jci.org These findings highlight that the effects of dietary components on steroid-metabolizing enzymes can be complex and species-dependent.

| Dietary Component/Diet | Model System | Observed Effect on Steroid Metabolism | Reference |

| Lignin (fiber component) | In Vitro | High binding of unconjugated steroid hormones, including testosterone | nih.gov |

| Ketones (from ketogenic diet) | Male Rats | Induced testosterone 2β- and 6β-hydroxylase activities in the liver | cas.cz |

| Green Tea, Red Wine (flavonoids, catechins) | In Vitro | Inhibition of testosterone glucuronidation | nih.govresearchgate.netnih.gov |

| High-Cholesterol Diet | Rats | Stimulation of cholesterol 7alpha-hydroxylase activity | nih.govnih.gov |

| High-Cholesterol Diet | African Green Monkeys | Decreased hepatic cholesterol 7alpha-hydroxylase mRNA and activity | jci.org |

Research on Environmental Chemicals and Their Role as Enzyme Inducers or Inhibitors

The biotransformation of testosterone into its various metabolites, including this compound, is a critical process regulated by a host of enzymes, primarily from the cytochrome P450 (CYP) superfamily. toxmsdt.com The activity of these enzymes can be significantly altered by exposure to exogenous substances, including a wide array of environmental chemicals. toxmsdt.com These chemicals can act as either inducers, stimulating the production and activity of enzymes, or inhibitors, blocking their function. toxmsdt.com Such alterations can disrupt the delicate balance of androgen metabolism and action, thereby affecting the levels and activity of this compound.

Environmental pollutants, such as industrial chemicals, pesticides, and plasticizers, are known to interfere with steroidogenic enzymes. nih.gov Many of these xenobiotics function as endocrine disruptors by directly targeting enzymes involved in steroid biosynthesis and metabolism. nih.gov The primary mechanisms of interference are enzyme induction and inhibition. toxmsdt.com

Enzyme induction occurs when exposure to a chemical stimulates the synthesis of an enzyme, leading to an enhanced rate of metabolism for its substrates. toxmsdt.com A key pathway for this process involves the aryl hydrocarbon receptor (AhR), a protein that binds to certain pollutants like polycyclic aromatic hydrocarbons (PAHs) and dioxins. redalyc.orgvfu.cz This binding initiates a cascade that increases the transcription of genes for several CYP enzymes, including CYP1A1, CYP1A2, and CYP1B1. redalyc.orgtandfonline.com

Conversely, enzyme inhibition happens when a chemical binds to an enzyme and prevents it from metabolizing its normal substrate. toxmsdt.com This can be a competitive process, where the chemical and the endogenous substrate compete for the same active site on the enzyme. toxmsdt.com Organophosphorus pesticides, for example, have been shown to be potent inhibitors of CYP enzymes involved in testosterone metabolism. researchgate.net

Research has identified several classes of environmental chemicals that affect the enzymes responsible for testosterone hydroxylation.

Organophosphorus Pesticides: Chemicals such as chlorpyrifos (B1668852), fonofos, and phorate (B1677698) have been identified as significant inhibitors of testosterone metabolism. researchgate.net Studies using human liver microsomes demonstrated that preincubation with these compounds resulted in substantial inhibition (up to 80%) of the formation of major testosterone metabolites. researchgate.net Specifically, chlorpyrifos was found to be a potent, irreversible, and noncompetitive inhibitor of CYP3A4, an enzyme responsible for a significant portion of testosterone metabolism in the human liver. researchgate.nettoxicology.org By inhibiting major metabolic pathways like 6beta-hydroxylation catalyzed by CYP3A4, such chemicals could theoretically alter the availability of testosterone for other pathways, including 7alpha-hydroxylation.

The table below summarizes the effects of selected environmental chemicals on enzymes relevant to steroid metabolism.

Comparative Biochemistry and Evolutionary Perspectives of 7alpha Hydroxylation

Occurrence and Biological Significance of 7alpha-Hydroxytestosterone Across Diverse Species

The formation of this compound is not uniform across all species, and its physiological importance can differ significantly. Research in various animal models, from rodents to aquatic organisms, has shed light on these species-specific roles.

In rodent models, particularly rats, this compound has been identified as a major polar metabolite of testosterone (B1683101), especially in testicular tissue. xenotech.comatlasgeneticsoncology.org The enzyme responsible for this conversion in the rat testis is Cytochrome P450 2A1 (CYP2A1). xenotech.com The activity of the 7alpha-hydroxylase enzyme in rat testes shows developmental regulation, with maximal activity observed around 60 days of age and being insignificant before 42 days. atlasgeneticsoncology.org In adult rats, the specific activity of 7alpha-hydroxylase is considerably higher in interstitial cells than in seminiferous tubules, although the production within the tubules is still a significant portion of the total. nih.gov

Functionally, this compound in rats is not considered to have androgenic activity, as it does not affect the weight of the seminal vesicle or the maintenance of acid phosphatase in the prostate of castrated rats. xenotech.com Instead, it appears to play a regulatory role in steroid metabolism. It has been shown to inhibit the activity of key steroidogenic enzymes, including 5alpha-reductase and 3alpha-hydroxysteroid dehydrogenase. xenotech.comnih.govdntb.gov.ua This inhibition of 5alpha-reductase by this compound occurs in the testes of mature, but not immature, rats and is non-competitive at high substrate concentrations. atlasgeneticsoncology.orgdntb.gov.ua This suggests a potential role for this compound in modulating the local steroid environment within the testis, possibly influencing the balance between testosterone and its more potent metabolite, dihydrotestosterone (B1667394).

Furthermore, this compound affects the activity of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) in the developing rat testis and Leydig cells. xenotech.com It competitively suppresses both the oxidase and reductase activities of 11beta-HSD1 in rat testis microsome preparations. xenotech.com

Investigations into this compound in non-human primates are less extensive than in rodents. However, studies on steroid metabolism in species like the cynomolgus monkey provide insights into the potential for this pathway. The expression of various cytochrome P450 enzymes, which are responsible for steroid hydroxylation, has been characterized in primate tissues. For instance, the liver of the cynomolgus monkey expresses multiple CYP2A enzymes (CYP2A23, CYP2A24, and CYP2A26) and CYP3A enzymes (CYP3A4 and CYP3A5), which are known to metabolize steroids. nih.gov While the specific activity of testosterone 7alpha-hydroxylation by these enzymes in primates is not always detailed, the presence of these enzyme families suggests the metabolic capability exists.

Research has also highlighted the importance of 7alpha-hydroxylation of other steroids in primates. For example, dehydroepiandrosterone (B1670201) (DHEA) 7-hydroxylase (CYP7B1) is predominantly expressed in the primate hippocampus, pointing to a significant role for 7-hydroxylated neurosteroids in the primate brain. nih.gov Furthermore, studies have shown that sex steroids can increase the mRNA abundance of cholesterol 7alpha-hydroxylase in non-human primates, indicating a regulatory link between sex hormones and this hydroxylation pathway. pieta-research.org While direct evidence on the specific functions of this compound in primates is limited, the existing data on related metabolic pathways suggest its potential involvement in regulating local steroid action and neurosteroid activity.

The study of this compound in aquatic species has gained relevance in the context of endocrine disruptor research. Endocrine-disrupting chemicals (EDCs) are substances in the environment that can interfere with the endocrine systems of animals, including humans. researchgate.netresearchgate.net The metabolism of testosterone can be altered by exposure to such chemicals, and this compound has been identified as a key metabolite in this process in some aquatic organisms.

A notable example is the crustacean Daphnia magna, where this compound is found as a natural product when the organism is exposed to the biocide tributyltin, a known endocrine disruptor. xenotech.comwho.int This suggests that the formation of this compound can be an indicator of exposure to certain environmental contaminants.

Comparative studies on testosterone metabolism in various aquatic animals, such as fish and molluscs, have revealed diverse metabolic profiles. nih.gov While metabolites like 6β-hydroxytestosterone and androstenedione (B190577) are common in several species, the presence and quantity of this compound can vary. nih.gov This variability highlights the species-specific responses to both endogenous steroids and exogenous endocrine disruptors, making the study of metabolites like this compound a useful tool in environmental monitoring and toxicology.

Investigation in Non-Human Primate Models

Evolutionary Conservation of 7alpha-Hydroxylase Enzymes and Associated Pathways

The enzymes responsible for 7alpha-hydroxylation belong to the cytochrome P450 superfamily. The evolutionary history of these enzymes provides a framework for understanding the distribution of this metabolic pathway across different species. The 7alpha-hydroxylation of steroids is considered an ancient pathway.

Two key enzymes involved in the 7alpha-hydroxylation of sterols, which is a critical step in bile acid synthesis, are cholesterol 7alpha-hydroxylase (CYP7A1) and oxysterol 7alpha-hydroxylase (CYP7B1). pieta-research.org These enzymes are part of evolutionarily conserved pathways for the production of 7alpha-hydroxylated bile acids. pieta-research.org Structural analysis of the gene for rat cholesterol 7alpha-hydroxylase suggests it is an evolutionarily old P450 gene.

The CYP2A subfamily of enzymes, which includes the rat testicular testosterone 7alpha-hydroxylase (CYP2A1), also shows evolutionary relationships across species. Antibodies against rat CYP2A1 can recognize proteins in the liver microsomes of a wide range of mammalian species, indicating a degree of structural conservation. However, as discussed in the next section, the functional activity of these related enzymes can vary significantly.

The conservation of these enzyme families across diverse taxa, from fish to mammals, suggests a fundamental importance of 7alpha-hydroxylation in vertebrate physiology, likely originating in the context of sterol elimination and later adapting to include roles in steroid hormone and neurosteroid metabolism.

Inter-Species Differences in Steroid Metabolic Pathways Involving 7alpha-Hydroxylation

Despite the evolutionary conservation of 7alpha-hydroxylase enzymes, there are profound inter-species differences in their activity and regulation, leading to distinct steroid metabolic profiles. A comparative study of liver microsomes from nine mammalian species (rat, mouse, hamster, rabbit, guinea pig, cat, dog, cynomolgus monkey, and human) revealed significant variations in testosterone 7alpha-hydroxylation. While rat and hamster liver microsomes actively catalyze this reaction, the rates are negligible in cat, dog, cynomolgus monkey, and human liver microsomes.

This highlights a major difference in the hepatic metabolism of testosterone between rodents and primates. In rats and mice, the CYP2A enzymes are key players in testosterone 7alpha-hydroxylation. In contrast, the human CYP2A6 enzyme primarily catalyzes the 7-hydroxylation of coumarin (B35378) and has very low activity towards testosterone.

The regulation of these enzymes also differs between species. For example, in mice, CYP2A-related enzyme activities are higher in females than males, whereas in hamsters, there is no such sex-dependent difference.

These inter-species variations are crucial considerations when using animal models to predict human drug metabolism and endocrine function. The data underscores that while the genetic basis for 7alpha-hydroxylation is ancient and widespread, its specific role and quantitative importance in steroid hormone metabolism have diverged significantly throughout evolution.

Data Tables

Table 1: Research Findings on this compound in Rodent Models

| Feature | Finding | Species | Reference |

|---|---|---|---|

| Identification | Major polar metabolite of testosterone in testes. | Rat | xenotech.comatlasgeneticsoncology.org |

| Enzyme | Catalyzed by Cytochrome P450 2A1 (CYP2A1) in the testis. | Rat | xenotech.com |

| Regulation | Enzyme activity is developmentally regulated, peaking around 60 days of age. | Rat | atlasgeneticsoncology.org |

| Androgenic Activity | Lacks androgenic activity. | Rat | xenotech.com |

| Function | Inhibits 5alpha-reductase and 3alpha-hydroxysteroid dehydrogenase. | Rat | xenotech.comnih.govdntb.gov.ua |

| Function | Affects 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) activity. | Rat | xenotech.com |

Table 2: Comparative 7alpha-Hydroxylation of Testosterone in Liver Microsomes of Different Species

| Species | Testosterone 7alpha-Hydroxylation Activity | Reference |

|---|---|---|

| Rat | High | |

| Mouse | Moderate | |

| Hamster | High | |

| Rabbit | Detectable | |

| Guinea Pig | Detectable | |

| Cat | Negligible | |

| Dog | Negligible | |

| Cynomolgus Monkey | Negligible |

| Human | Negligible | |

Cutting Edge Research Methodologies and Prospective Research Avenues

Application of Multi-Omics Technologies to 7alpha-Hydroxytestosterone Research